2-[4-(Benzyloxy)phenoxy]ethanamine HCl
Overview
Description
2-[4-(Benzyloxy)phenoxy]ethanamine HCl is a chemical compound with the molecular formula C15H17NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenoxy]ethanamine HCl typically involves the reaction of 4-(benzyloxy)phenol with 2-chloroethanamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroethanamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide, 4-(benzyloxy)phenol, and 2-chloroethanamine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenoxy]ethanamine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenoxyethanamines.
Scientific Research Applications
2-[4-(Benzyloxy)phenoxy]ethanamine HCl is widely used in scientific research due to its diverse properties. Some of its applications include:
Medicinal Chemistry: Used as a building block in the synthesis of various pharmaceutical compounds.
Drug Discovery: Employed in the development of new drugs targeting specific biological pathways.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Research: Studied for its potential effects on biological systems and its interactions with various biomolecules
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenoxy]ethanamine HCl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(benzyloxy)ethanamine hydrochloride
- N’- (4-(benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide
- N’- (2-(benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide
- N’- (3-(benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide
Uniqueness
2-[4-(Benzyloxy)phenoxy]ethanamine HCl stands out due to its specific structural features, which confer unique reactivity and interaction profiles. Its benzyloxy and phenoxy groups provide distinct electronic and steric properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13;/h1-9H,10-12,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJQJCBRKYRELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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